molecular formula C15H19F3N4O B2993116 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pent-4-en-1-one CAS No. 2034412-60-5

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pent-4-en-1-one

Cat. No.: B2993116
CAS No.: 2034412-60-5
M. Wt: 328.339
InChI Key: JWVLDUFVZKGHBO-UHFFFAOYSA-N
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Description

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pent-4-en-1-one is a structurally complex small molecule characterized by a pyrimidine core substituted with a methyl and trifluoromethyl group at the 2- and 6-positions, respectively. This pyrimidine moiety is linked to a piperazine ring, which is further connected to a pent-4-en-1-one chain.

Synthetic routes for this compound often involve coupling reactions between pyrimidine intermediates and piperazine derivatives. For example, analogous compounds are synthesized via refluxing piperazine precursors with sulfonyl chlorides or carbonyl-containing reagents in the presence of triethylamine, followed by purification steps .

Properties

IUPAC Name

1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O/c1-3-4-5-14(23)22-8-6-21(7-9-22)13-10-12(15(16,17)18)19-11(2)20-13/h3,10H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLDUFVZKGHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCC=C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pent-4-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse scientific literature.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a piperazine ring substituted with a pyrimidine moiety and a pentenone group. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.

PropertyValue
Molecular FormulaC16H21F3N4O2
Molecular Weight358.36 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=NC(=CC(=N1)N2CCOC(C2)C(=O)N3CCCCC3)C(F)(F)F

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from 2-methyl-6-(trifluoromethyl)pyrimidine. The synthetic route often includes:

  • Formation of the Pyrimidine Ring : Reacting 2-methyl-6-(trifluoromethyl)pyrimidine with appropriate reagents.
  • Piperazine Ring Formation : Cyclization reactions with piperazine derivatives.
  • Final Modification : Introduction of the pentenone structure through various coupling reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related pyrimidine derivative was reported to inhibit cell proliferation and migration in A431 vulvar epidermal carcinoma cells, suggesting potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Key Enzymes : Targeting enzymes involved in nucleotide synthesis pathways, which are crucial for cancer cell proliferation.
  • Modulation of Signaling Pathways : Interfering with signaling pathways that regulate cell survival and apoptosis, enhancing therapeutic efficacy against malignant cells.

Antiviral Activity

In addition to anticancer properties, compounds in this class have shown promise as antiviral agents. Research indicates that targeting the pyrimidine biosynthesis pathway can lead to potent antiviral activity against viruses like hepatitis E . This suggests that the compound may also serve as a lead for antiviral drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antiproliferative Effects : A study demonstrated that chloroethyl pyrimidine nucleosides inhibited cell migration and invasion in vitro, highlighting the potential for developing new anticancer therapies .
  • Antimalarial Activity : Research on ferrocene-pyrimidine conjugates revealed their effectiveness against Plasmodium falciparum, suggesting that modifications to the pyrimidine structure could enhance antimalarial properties .
  • Mechanistic Studies : Investigations into the de novo pyrimidine biosynthesis pathway have shown critical roles in cellular metabolism and viral replication, indicating that inhibitors of this pathway could be effective therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of arylpiperazine-pyrimidine hybrids , which are studied for their diverse bioactivity. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Key Differences

Compound Name Key Structural Features Molecular Formula Bioactivity/Notes Reference
1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pent-4-en-1-one (Target Compound) Pent-4-en-1-one chain, trifluoromethyl-pyrimidine, piperazine linker C₁₆H₂₀F₃N₅O Flexible alkenone chain may enhance membrane permeability.
4-(2-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine Morpholine ring replaces pentenone; dual pyrimidine-piperazine-morpholine architecture C₁₉H₂₄F₃N₇O Morpholine enhances solubility; dual pyrimidine motifs may affect target selectivity.
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone Sulfonyl-piperazine substituent; chlorophenyl group at pyrimidine C₁₇H₁₅ClF₃N₅O₃S Sulfonyl groups improve metabolic stability; chlorophenyl enhances binding affinity.
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Pyrazole ring and trifluoromethylphenyl group; butanone linker C₁₈H₂₀F₃N₅O Pyrazole moiety introduces hydrogen-bonding potential; tested in CNS models.
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine core; methanesulfonyl and benzoimidazole substituents C₂₅H₂₈F₃N₇O₃S₂ Thienopyrimidine scaffold associated with kinase inhibition (e.g., MH+ 494.19 in ESI+).

Pharmacological and Physicochemical Properties

  • Lipophilicity: The target compound’s pentenone chain likely increases logP compared to morpholine or sulfonyl analogues, impacting blood-brain barrier penetration .
  • Metabolic Stability : Trifluoromethyl groups in all analogues reduce oxidative metabolism, while sulfonyl and morpholine groups enhance aqueous solubility .
  • Target Engagement: Thienopyrimidine derivatives () show kinase inhibition, whereas pyrazole-containing analogues () are explored for serotonin receptor modulation .

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